N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide
Description
Properties
IUPAC Name |
N-methyl-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-16-10-12-17(13-11-16)21-23-22(28-24-21)19-9-6-14-26(19)15-20(27)25(2)18-7-4-3-5-8-18/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASZNOMQLGAYSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)N(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a distinctive structure characterized by the presence of an oxadiazole moiety and a pyrrole ring. Its molecular formula is with a molecular weight of 389.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 389.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | AZEBMSLKWAUHHS-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the oxadiazole ring through cyclization reactions and subsequent coupling with pyrrole derivatives. The general synthetic route can be summarized as follows:
- Formation of the Oxadiazole Ring : This is achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
- Pyrrole Coupling : The oxadiazole intermediate is then coupled with a pyrrole derivative using coupling reagents such as EDCI or DCC.
- Final Acetylation : The final step involves acetylation to yield the target compound.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 8.5 |
| CaCo-2 (Colon) | 10.3 |
| MCF7 (Breast) | 12.0 |
The compound's mechanism of action is believed to involve the inhibition of key enzymes and cellular pathways associated with cancer proliferation.
Anti-inflammatory Effects
In addition to anticancer properties, compounds with similar structures have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. A study reported that derivatives exhibited a significant reduction in inflammation markers in animal models.
Antimicrobial Properties
The antimicrobial activity of N-methyl derivatives has also been explored. Compounds similar to this compound have shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Case Studies
A notable case study published in PMC highlighted the anticancer effects of oxadiazole derivatives on human tumor cell lines. The study found that modifications to the oxadiazole structure significantly enhanced cytotoxicity against specific cancer types, demonstrating the importance of structural variations in drug design .
Another research effort focused on the anti-inflammatory properties of related compounds, showing promising results in animal models where inflammation was induced. The study concluded that these compounds could serve as potential therapeutic agents for inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compounds Sharing the 1,2,4-Oxadiazole-Pyrrole-Acetamide Core
(a) N-(2-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
- Molecular Formula : C₂₃H₂₂N₄O₂ (identical to the target compound)
- Key Difference : Substituent on the acetamide nitrogen is a 2-ethylphenyl group instead of N-methyl-N-phenyl.
(b) 2-{2-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-ethylphenyl)acetamide (S333-0436)
Compounds with Varied Heterocyclic Cores but Similar Acetamide Motifs
(a) N-[4-(Dimethylamino)phenyl]-2-({3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetamide (P019-1361)
- Molecular Formula : C₂₄H₂₃N₅O₂S
- Key Features : Incorporates a pyridine-sulfanyl bridge instead of pyrrole.
- Comparison : The sulfanyl group and pyridine ring may improve solubility but reduce membrane permeability compared to the pyrrole-linked target compound .
(b) Methyl 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate
Pharmacologically Active Analogues
(a) Axitinib (AG-013736)
- Structure : Benzamide core with indazole and pyridinyl ethenyl groups.
- The target compound’s oxadiazole-pyrrole system may offer unique selectivity profiles .
Structural and Functional Analysis Table
Discussion of Key Differences and Implications
- Acetamide Modifications : N-methyl-N-phenylation balances lipophilicity and bulk, whereas 2-ethylphenyl () may improve metabolic resistance .
- Heterocyclic Bridges : Pyrrole linkages (target compound) favor planar conformations, while pyridine-sulfanyl systems (P019-1361) introduce torsional flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
